molecular formula C17H23Cl3N2O3 B13749954 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride CAS No. 29194-93-2

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride

Cat. No.: B13749954
CAS No.: 29194-93-2
M. Wt: 409.7 g/mol
InChI Key: KVVHKQLOJUHSGX-UHFFFAOYSA-N
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Description

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride is a synthetic carbamate derivative characterized by a cyclohexyl backbone substituted with a morpholine ring and a 2,6-dichlorophenyl carbamate group. The hydrochloride salt enhances its solubility and stability. Key structural features include:

  • 2,6-Dichlorophenyl group: Electron-withdrawing chlorine atoms at the 2 and 6 positions of the phenyl ring, influencing electronic distribution and steric effects.
  • Molecular formula: Based on analogs (e.g., ), the formula is inferred as C₁₉H₂₅Cl₂N₂O₃·HCl .

This compound is structurally related to antihypertensive agents like clonidine but differs in its carbamate backbone and substituents .

Properties

CAS No.

29194-93-2

Molecular Formula

C17H23Cl3N2O3

Molecular Weight

409.7 g/mol

IUPAC Name

(2-morpholin-4-ium-4-ylcyclohexyl) N-(2,6-dichlorophenyl)carbamate;chloride

InChI

InChI=1S/C17H22Cl2N2O3.ClH/c18-12-4-3-5-13(19)16(12)20-17(22)24-15-7-2-1-6-14(15)21-8-10-23-11-9-21;/h3-5,14-15H,1-2,6-11H2,(H,20,22);1H

InChI Key

KVVHKQLOJUHSGX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)[NH+]2CCOCC2)OC(=O)NC3=C(C=CC=C3Cl)Cl.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride typically involves the reaction of 2,6-dichlorophenyl isocyanate with 2-morpholinocyclohexanol. The reaction is carried out in an appropriate solvent, such as dichloromethane, under controlled temperature conditions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in studying various biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Differences

The following analogs share the carbamate backbone but differ in substituents on the cyclohexyl or phenyl rings:

Compound Name (Synonym) Cyclohexyl Substituent Phenyl Substituents Molecular Formula Toxicity (LD₅₀, Mouse) Reference
2-Morpholinocyclohexyl 2,6-dichlorocarbanilate hydrochloride (Target) Morpholino 2,6-dichloro C₁₉H₂₅Cl₂N₂O₃·HCl Not reported
2-(Diethylamino)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (K 1201) Diethylamino 2,6-dichloro C₁₇H₂₄Cl₂N₂O₂·HCl 42 mg/kg (subcutaneous)
2-(Pyrrolidinyl)cyclohexyl 2,6-dichlorocarbanilate hydrochloride (K 1202) Pyrrolidinyl 2,6-dichloro C₁₈H₂₃Cl₂N₂O₂·HCl Not reported
2-Morpholinocyclohexyl 2,6-dimethylcarbanilate hydrochloride (Dimethyl analog) Morpholino 2,6-dimethyl C₁₉H₂₈N₂O₃·HCl Not reported
Key Observations:

Diethylamino group (K 1201): Less polar than morpholino, possibly reducing solubility but increasing lipophilicity . Pyrrolidinyl group (K 1202): A five-membered ring with one nitrogen, offering intermediate polarity compared to morpholino and diethylamino .

2,6-Dimethyl (Dimethyl analog): Methyl groups are electron-donating, reducing electrophilicity and possibly diminishing biological activity compared to dichloro derivatives .

Toxicity: K 1201 exhibits moderate acute toxicity (LD₅₀ = 42 mg/kg subcutaneously in mice), suggesting that diethylamino substitution may contribute to higher toxicity compared to morpholino or pyrrolidinyl analogs .

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